molecular formula C14H12N2O2S B13045051 Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate CAS No. 2177264-12-7

Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate

Cat. No.: B13045051
CAS No.: 2177264-12-7
M. Wt: 272.32 g/mol
InChI Key: PYOVHGCYKXCIPS-UHFFFAOYSA-N
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Description

Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is an organic compound with the molecular formula C14H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a benzyl group, a cyano group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyano group using reagents like sodium cyanide.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the carbamate ester can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium cyanide, methyl chloroformate, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-phenyl-3-cyanothiophen-2-YL)carbamate
  • Methyl (5-benzyl-3-cyanofuran-2-YL)carbamate
  • Methyl (5-benzyl-3-cyanopyrrole-2-YL)carbamate

Uniqueness

Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing furan or pyrrole rings. Additionally, the combination of the benzyl group, cyano group, and carbamate ester provides a unique set of chemical reactivity and potential biological activities.

Properties

CAS No.

2177264-12-7

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl N-(5-benzyl-3-cyanothiophen-2-yl)carbamate

InChI

InChI=1S/C14H12N2O2S/c1-18-14(17)16-13-11(9-15)8-12(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

PYOVHGCYKXCIPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(S1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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